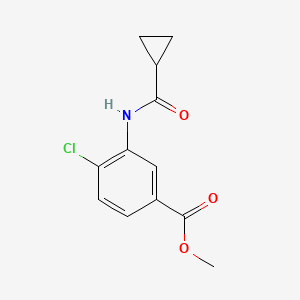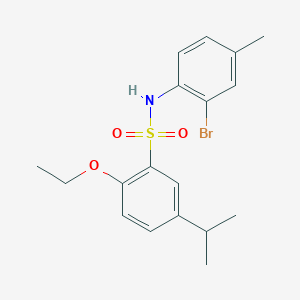
N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
BMS-345541 selectively inhibits the IκB kinase (N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide) complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB signaling pathway plays a critical role in various cellular processes, including inflammation, immune response, and cell survival. The activation of NF-κB signaling pathway requires the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. The N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex is responsible for the phosphorylation of IκBα, leading to its degradation and the activation of NF-κB signaling pathway. BMS-345541 inhibits the activity of the N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex, leading to the stabilization of IκBα and the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB signaling pathway, the reduction of pro-inflammatory cytokine production, the suppression of autoantibody production, and the inhibition of cancer cell growth. BMS-345541 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-345541 has several advantages for lab experiments, including its high selectivity for the N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex, its well-established synthesis method, and its extensive characterization in various biological assays. However, BMS-345541 also has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability in biological matrices.
Zukünftige Richtungen
There are several future directions for the research on BMS-345541, including the development of more potent and selective N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide inhibitors, the identification of new therapeutic applications for BMS-345541, and the investigation of the molecular mechanisms underlying its anti-cancer and anti-inflammatory effects. In addition, the development of new drug delivery systems and the optimization of the pharmacokinetic properties of BMS-345541 may further enhance its therapeutic potential.
Synthesemethoden
The synthesis of BMS-345541 involves several steps, starting with the reaction of 2-bromo-4-methylphenol with ethyl 2-bromoacetate to form the corresponding ester. The ester is then treated with sodium ethoxide to form the corresponding ether, which is further reacted with 2-chloro-5-isopropylbenzenesulfonyl chloride to form BMS-345541. The overall yield of BMS-345541 is around 30%, and the purity of the final product is usually above 95%.
Wissenschaftliche Forschungsanwendungen
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BMS-345541 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In inflammation, BMS-345541 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. In autoimmune disorders, BMS-345541 has been shown to suppress the production of autoantibodies and to ameliorate the symptoms of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3S/c1-5-23-17-9-7-14(12(2)3)11-18(17)24(21,22)20-16-8-6-13(4)10-15(16)19/h6-12,20H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYPTFBCXBPQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

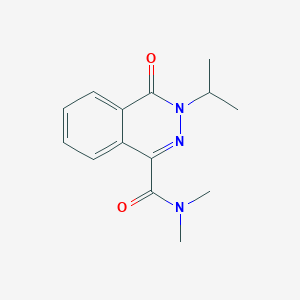
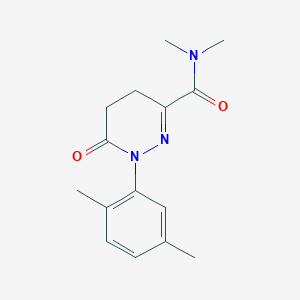
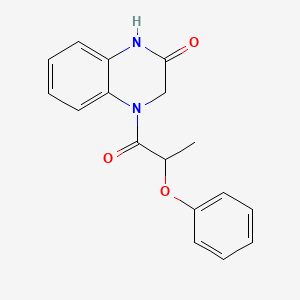
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)
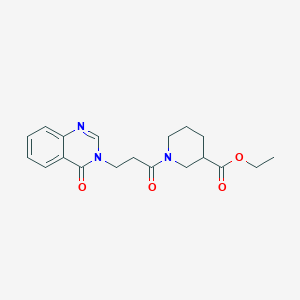
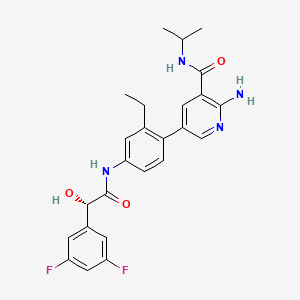
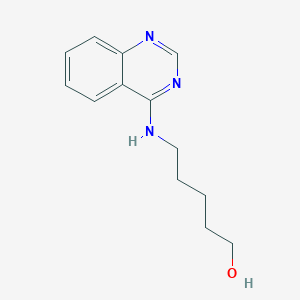
![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)
![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)
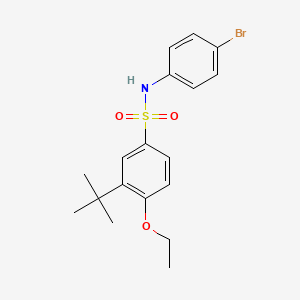
![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
